molecular formula C20H19F2N3O4S B2354285 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 921513-99-7

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No. B2354285
M. Wt: 435.45
InChI Key: HSALIYBLXJMIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H19F2N3O4S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide, due to its complex structure, has been a subject of study for its synthesis and molecular characterization. Studies have focused on understanding its molecular structure through various spectroscopic methods, such as FT-IR, NMR, and mass spectrometry. These studies provide insights into the compound's potential applications based on its molecular framework (Purushotham & Poojary, 2018).

Potential Biological Activities

Research into the biological activities of related benzenesulfonamide derivatives has been extensive. Some studies have focused on evaluating their antimicrobial and antifungal properties, revealing promising results against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). Others have investigated their potential as anti-inflammatory, analgesic, antioxidant, and anticancer agents. These studies have shown that certain derivatives can exhibit significant biological activities, providing a basis for further investigation into their therapeutic potentials (Küçükgüzel et al., 2013).

Antiproliferative and Apoptotic Activities

Specific benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative and apoptotic activities against human tumor cell lines. These compounds have shown significant activity, indicating their potential use in cancer therapy (Abbassi et al., 2014).

Potential in Treating Respiratory Diseases

Research has also been conducted on benzenesulfonamide derivatives for their potential in treating respiratory diseases like asthma. These studies have explored the inhibition of certain enzymes involved in respiratory pathophysiology, showing promising results that could lead to new therapeutic agents for respiratory conditions (Kuwahara et al., 1997).

properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4S/c1-2-29-16-6-3-14(4-7-16)18-9-10-20(26)25(24-18)12-11-23-30(27,28)19-13-15(21)5-8-17(19)22/h3-10,13,23H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSALIYBLXJMIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide

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